molecular formula C17H19N3O5 B2440820 N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2309600-63-1

N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2440820
CAS No.: 2309600-63-1
M. Wt: 345.355
InChI Key: OKRCWOQWPRMRIB-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with furan groups, which contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-2-19-7-8-20(16(22)15(19)21)17(23)18-11-12(13-5-3-9-24-13)14-6-4-10-25-14/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCWOQWPRMRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic Acid

In a representative procedure, 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid (1.0 equiv) is suspended in anhydrous dichloromethane under nitrogen. Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF). The mixture is stirred at room temperature for 4–6 hours, yielding the acyl chloride after solvent evaporation.

Key Observations:

  • Reaction efficiency depends on moisture exclusion to prevent hydrolysis.
  • Yields typically exceed 85% when using oxalyl chloride due to its superior reactivity.

Preparation of N-[2,2-Bis(furan-2-yl)ethyl]amine

The amine component, N-[2,2-bis(furan-2-yl)ethyl]amine, is synthesized via reductive amination or nucleophilic substitution.

Reductive Amination of 2,2-Bis(furan-2-yl)acetaldehyde

A mixture of 2,2-bis(furan-2-yl)acetaldehyde (1.0 equiv) and ammonium acetate (2.0 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at 25°C for 24 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the amine as a pale-yellow oil.

Optimization Notes:

  • Sodium cyanoborohydride is preferred over NaBH₄ due to selective imine reduction.
  • Yields range from 60–70%, with residual aldehyde removed by aqueous workup.

Coupling of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride with N-[2,2-Bis(furan-2-yl)ethyl]amine

The final carboxamide is formed via nucleophilic acyl substitution under Schotten-Baumann conditions.

Aqueous Biphasic Reaction

A solution of N-[2,2-bis(furan-2-yl)ethyl]amine (1.0 equiv) in tetrahydrofuran (THF) is cooled to 0°C. Aqueous sodium hydroxide (2.0 equiv) is added, followed by dropwise addition of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (1.1 equiv) in THF. The mixture is stirred at 0–10°C for 2 hours, acidified to pH 2 with HCl, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford the crude product.

Parameter Condition Yield (%)
Solvent THF/water 72
Base NaOH
Temperature (°C) 0–10
Workup Acidification, EtOAc extraction

Critical Analysis:

  • Excess acyl chloride (1.1 equiv) ensures complete amine consumption.
  • Biphasic conditions minimize hydrolysis of the acyl chloride.

Non-Aqueous Coupling with Silylation

For moisture-sensitive substrates, the amine is silylated using hexamethyldisilazane (HMDS) prior to reaction. Silylated amine (1.0 equiv) in THF is treated with 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (1.05 equiv) at −10°C, followed by warming to 25°C. The product is isolated via aqueous workup and crystallization.

Parameter Condition Yield (%)
Silylating Agent HMDS 81
Solvent THF
Temperature (°C) −10 → 25

Advantages:

  • Silylation enhances amine nucleophilicity and reduces side reactions.
  • Higher yields (81%) compared to aqueous methods.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel or HP-20 resin. For polar impurities, a gradient of acetone/water (10–50%) elutes the carboxamide.

Crystallization

Crystallization from methylene chloride/hexane (1:3) affords pure product as a white solid, m.p. 199–201°C.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.16 (t, J = 7.5 Hz, 3H, CH₂CH₃), 3.50 (q, J = 7.5 Hz, 2H, NCH₂), 5.63 (d, J = 6.5 Hz, 1H, NHCH), 6.77 (s, 2H, furan-H).
  • ESI-MS : m/z 476 [M+H]⁺.

Mechanistic Insights and Side Reactions

Competing Hydrolysis

Acyl chloride hydrolysis to carboxylic acid is minimized by:

  • Low-temperature reactions (0–10°C).
  • Use of aprotic solvents (THF, dichloromethane).

Dipeptide Formation

Excess amine may lead to dipeptide byproducts, necessitating precise stoichiometric control.

Chemical Reactions Analysis

Reaction Conditions

The synthesis and functionalization steps typically employ solvents like dimethylformamide (DMF) or dichloromethane . Temperature control (e.g., 0°C to 25°C) is critical to optimize yields and minimize side reactions. For example:

  • Coupling reactions : Often conducted in DMF with coupling agents like EDC or HOBt .

  • Cyclization : May involve refluxing in polar aprotic solvents to drive ring formation.

Chemical Reactivity

The compound exhibits reactivity typical of amides, piperazines, and furan heterocycles:

  • Amide Hydrolysis :

    • Under acidic or basic conditions, the carboxamide bond can hydrolyze to form a carboxylic acid and amine .

    • Reaction :

      Amide+H2OCarboxylic acid+Amine\text{Amide} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Amine}
  • Piperazine Ring Opening :

    • Harsh acidic or basic conditions may lead to ring-opening, forming linear peptide-like structures .

  • Furan Reactivity :

    • The furan rings are susceptible to electrophilic substitution (e.g., bromination) due to their aromaticity .

    • Reaction :

      Furan+Electrophile (e.g., Br2)Substituted furan\text{Furan} + \text{Electrophile (e.g., Br}_2\text{)} \rightarrow \text{Substituted furan}
  • Ethyl Group Stability :

    • The ethyl substituent at position 4 is chemically inert under standard conditions but may undergo oxidation under strong oxidizing agents.

Analytical Methods

Key techniques for structural confirmation include:

  • NMR Spectroscopy :

    • Proton (1^1H) and carbon (13^{13}C) NMR to identify amide protons, ethyl groups, and furan ring signals .

  • Mass Spectrometry (MS) :

    • Molecular ion peak at m/z=335.31m/z = 335.31 (calculated molecular weight).

  • Infrared (IR) Spectroscopy :

    • Detection of amide (N-H and C=O) and furan (C-O) stretches .

Technique Key Observations
NMRAmide proton(s) (~δ 6.5–8.5 ppm), ethyl triplet (~δ 0.8–1.5 ppm), furan protons (~δ 6.0–7.5 ppm)
MSMolecular ion at m/z=335.31m/z = 335.31
IRAmide N-H stretch (~3500–3100 cm1^{-1}), C=O stretch (~1650–1750 cm1^{-1})

Stability and Degradation

  • Thermal Stability : Stable under ambient conditions but may decompose at elevated temperatures (>100°C).

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but susceptible under extreme pH .

  • Light and Oxidation : Furan rings may degrade under prolonged UV exposure or oxidative stress .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.

Biology

  • Biochemical Probes : Its unique structural features make it an attractive candidate for use as a biochemical probe in various biological studies.

Medicine

  • Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties. The compound may interact with specific molecular targets, modulating enzyme or receptor activity.

Industry

  • Advanced Materials Development : It is being explored for applications in the development of advanced materials and polymers due to its distinctive chemical properties.

Anticancer Activity

A study evaluating the anticancer activity of related compounds showed significant results:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These results indicate that derivatives of the compound exhibit promising anticancer potential compared to established treatments like doxorubicin.

Efficacy Against Bacteria

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

These findings suggest that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.

Mechanism of Action

The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide
  • N-(2,2-di(furan-2-yl)ethyl)quinoline-8-sulfonamide
  • N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide stands out due to its combination of a piperazine ring with furan groups, which imparts unique chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H18N2O4C_{17}H_{18}N_2O_4 and a molecular weight of approximately 318.34 g/mol. Its structure features a piperazine ring with two furan moieties and a carboxamide functional group, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC17H18N2O4C_{17}H_{18}N_2O_4
Molecular Weight318.34 g/mol
XLogP2.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count7

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. The presence of the dioxo and furan groups in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that similar piperazine derivatives showed inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The compound's structure indicates potential anti-inflammatory properties. Compounds with furan rings have been associated with reduced production of pro-inflammatory cytokines. In vitro studies have shown that piperazine derivatives can inhibit the NF-kB pathway, leading to decreased inflammation markers in macrophages .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound indicate that it may induce apoptosis in cancer cell lines. A study reported that similar compounds led to significant cell death in human cancer cell lines via caspase activation pathways . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotic-resistant strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6), supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What synthetic routes are recommended for N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting with piperazine derivatives. A common approach includes:
  • Step 1 : Functionalization of the piperazine core via nucleophilic substitution or coupling reactions. For example, introducing the 4-ethyl-2,3-dioxo group using ethyl chlorooxalate under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
  • Step 2 : Amidation with N-[2,2-bis(furan-2-yl)ethyl]amine using carbodiimide coupling agents (e.g., EDC or DCC) in dimethylformamide (DMF) at room temperature. Triethylamine is often added to neutralize HCl byproducts .
  • Optimization : Reaction yields (typically 60–75%) can be improved by controlling temperature, solvent polarity, and stoichiometry. Purity is verified via HPLC (>95%) and NMR (e.g., absence of residual amine peaks at δ 1.2–1.5 ppm) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Key signals include furan protons (δ 6.2–7.4 ppm, multiplet), piperazine methylene (δ 3.4–3.8 ppm), and ethyl group protons (δ 1.1–1.3 ppm) .
  • 13C NMR : Confirm the carboxamide carbonyl (δ 165–170 ppm) and dioxopiperazine carbons (δ 200–210 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the theoretical molecular weight (C₂₀H₂₄N₄O₅: 412.42 g/mol) with <2 ppm error .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :
  • In vitro receptor binding : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂) receptors via competitive radioligand assays (IC₅₀ values reported in µM range) .
  • Enzyme inhibition : Test for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline safety (IC₅₀ > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution) influence target selectivity in receptor binding?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
ModificationObserved EffectReference
Furan → Thiophene Reduced 5-HT₁A affinity (ΔIC₅₀: +15 µM) due to decreased π-π stacking
Ethyl → Propyl Enhanced D₂ receptor binding (ΔIC₅₀: −8 µM) via hydrophobic interactions
Carboxamide → Thiocarboxamide Improved metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs in liver microsomes)
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in 5-HT₁A (PDB: 7E2Z). Furan oxygen forms hydrogen bonds with Ser159, critical for selectivity .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Perform RNA-seq on sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes. Low stability (e.g., CLhep > 20 mL/min/kg) may explain variable cytotoxicity due to metabolite generation .
  • Membrane Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Compounds with Papp < 1 × 10⁻⁶ cm/s require prodrug strategies .

Q. How can experimental design mitigate oxidative degradation of the dioxopiperazine core?

  • Methodological Answer :
  • Stability Studies : Conduct forced degradation under H₂O₂ (0.3% v/v) at 40°C. Monitor via HPLC for degradation products (e.g., piperazine ring cleavage at Rf 0.3–0.4) .
  • Formulation : Add antioxidants (e.g., 0.01% BHT) or use lyophilization to reduce oxidation in aqueous buffers .
  • Structural Reinforcement : Introduce electron-donating groups (e.g., methoxy at C-3) to stabilize the dioxopiperazine moiety, reducing degradation by 40% .

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